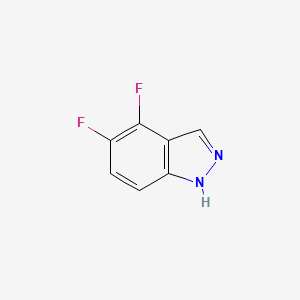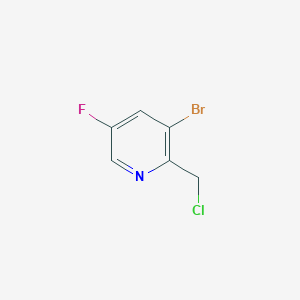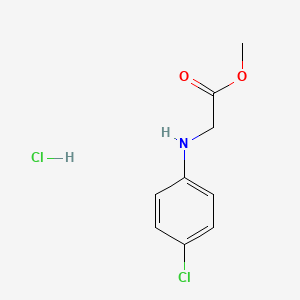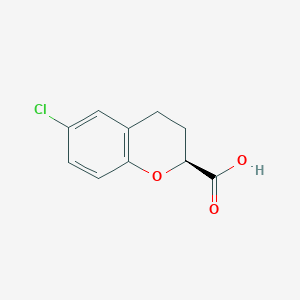
(S)-6-Chlorochroman-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-Chlorochroman-2-carboxylicacid is a chiral compound belonging to the class of chroman derivatives It is characterized by the presence of a chlorine atom at the 6th position of the chroman ring and a carboxylic acid group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Chlorochroman-2-carboxylicacid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chroman ring, which can be derived from phenol derivatives.
Carboxylation: The carboxylic acid group is introduced at the 2nd position through carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes are often employed to facilitate the reactions, and advanced purification techniques like crystallization and chromatography are used to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: (S)-6-Chlorochroman-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or thiols, using reagents like sodium azide or thiourea.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of 6-chlorochroman-2-one.
Reduction: Formation of 6-chlorochroman-2-methanol.
Substitution: Formation of 6-azidochroman-2-carboxylicacid.
Aplicaciones Científicas De Investigación
(S)-6-Chlorochroman-2-carboxylicacid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe to investigate biological pathways involving chroman derivatives.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting oxidative stress and inflammation.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-6-Chlorochroman-2-carboxylicacid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress pathways, such as superoxide dismutase and peroxisome proliferator-activated receptors (PPARs).
Pathways Involved: It modulates the activity of these targets, leading to reduced oxidative damage and inflammation. The carboxylic acid group plays a crucial role in binding to the active sites of enzymes, while the chlorine atom enhances the compound’s lipophilicity and cellular uptake.
Comparación Con Compuestos Similares
6-Chlorochroman-2-carboxylicacid: Lacks the chiral center, making it less selective in biological applications.
6-Bromochroman-2-carboxylicacid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.
6-Chlorochroman-2-methanol: A reduced form with an alcohol group, exhibiting different chemical properties and applications.
Uniqueness: (S)-6-Chlorochroman-2-carboxylicacid stands out due to its chiral nature, which imparts higher selectivity and potency in biological systems. The presence of both the chlorine atom and the carboxylic acid group makes it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C10H9ClO3 |
|---|---|
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
(2S)-6-chloro-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C10H9ClO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)/t9-/m0/s1 |
Clave InChI |
UIVQVPBZOASIML-VIFPVBQESA-N |
SMILES isomérico |
C1CC2=C(C=CC(=C2)Cl)O[C@@H]1C(=O)O |
SMILES canónico |
C1CC2=C(C=CC(=C2)Cl)OC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


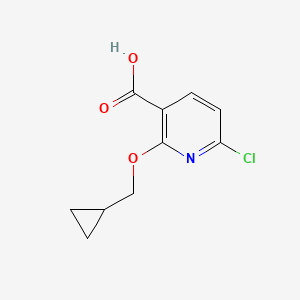
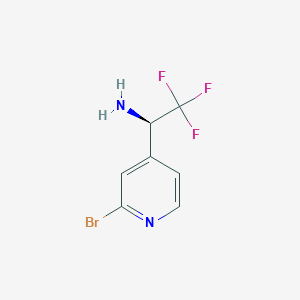
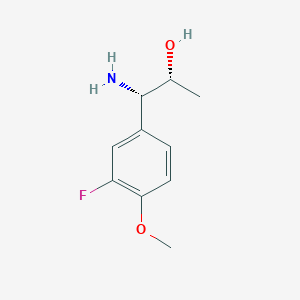
![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15235129.png)
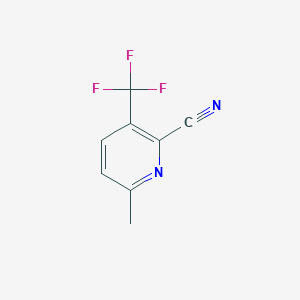
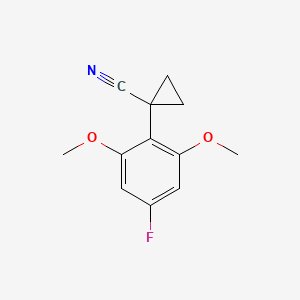
![[2-(2-CHlorophenoxy)ethyl]dimethylamine](/img/structure/B15235145.png)

![3-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B15235164.png)
